2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
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Overview
Description
The compound “2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene ring, and a hydroxypropyl group. Benzamides are a class of compounds that contain a benzene ring attached to an amide group . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, affecting its solubility in various solvents. The thiophene ring could contribute to its aromaticity .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a similar structural motif to 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be explored for its efficacy against viral infections, particularly as a novel treatment option for flu-like diseases.
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects. Given the structural similarities, 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
Indole derivatives are known to possess anticancer activities. The ability to bind with high affinity to multiple receptors makes them suitable candidates for cancer therapy. Research into the applications of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could uncover new therapeutic possibilities for treating various forms of cancer .
Neuroprotective Effects
A study on a related compound, 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide, demonstrated protective effects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB) . This indicates that our compound could be researched for its neuroprotective effects, particularly in preventing or treating traumatic brain injuries.
Antioxidant Capabilities
Indole derivatives have been identified as potent antioxidants. The antioxidant activity is crucial in preventing oxidative stress, which can lead to cellular damage and is implicated in numerous diseases. The potential antioxidant capabilities of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could be explored for protecting cells from oxidative damage .
Antimicrobial Activity
The structural framework of indole is present in many compounds with significant antimicrobial properties. As such, 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could be investigated for its use as an antimicrobial agent, possibly leading to the development of new antibiotics .
Antidiabetic Action
Indole-based compounds have been studied for their antidiabetic effects. By influencing various metabolic pathways, these compounds can play a role in managing diabetes. Investigating the antidiabetic action of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could provide insights into new treatments for diabetes .
Antimalarial Properties
The fight against malaria has led to the exploration of various chemical compounds, including indole derivatives. The potential antimalarial properties of 2-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide could be another area of application, contributing to the global effort to combat malaria .
Mechanism of Action
properties
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGOAAHNQJAOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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